![molecular formula C26H23N3O3S B2422658 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403836-88-4](/img/structure/B2422658.png)
2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound known for its diverse applications in chemistry, biology, medicine, and industry. With a complex structure comprising benzoxazole and pyrazole moieties, it offers unique properties that have captivated the interest of researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions::
The synthesis typically begins with the preparation of the benzoxazole moiety. This step might involve a condensation reaction between o-aminophenol and a carboxylic acid derivative.
The thioether linkage is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the benzoxazole derivative.
The pyrazole ring is then synthesized separately, often starting from a hydrazine derivative and an α,β-unsaturated carbonyl compound in a cyclization reaction.
Finally, the two fragments are coupled via a carbon-carbon bond-forming reaction, usually employing a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: The industrial production mirrors the laboratory synthesis but on a larger scale, often employing continuous flow reactors to optimize reaction efficiency, reduce waste, and improve safety. Solvents and reagents are chosen for their scalability and environmental impact, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: This compound can undergo oxidation reactions, especially at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones under controlled conditions using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Dimethylformamide, tetrahydrofuran, acetonitrile.
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized benzoxazole derivatives.
Scientific Research Applications
Chemistry::
Used as a building block in organic synthesis due to its reactive functional groups.
Investigated for its photochemical properties in the development of new materials.
Explored for its potential as a bioactive molecule in drug discovery, particularly as an antimicrobial and anticancer agent.
Studied for its interaction with various biological macromolecules, including proteins and DNA.
Potential therapeutic applications owing to its unique structure, particularly in targeting specific pathways in diseases such as cancer and bacterial infections.
Investigated for its pharmacokinetic and pharmacodynamic properties.
Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Employed in the formulation of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes, receptors, or DNA. The benzoxazole and pyrazole rings can form specific interactions (e.g., hydrogen bonding, π-π stacking) with these targets, modulating their activity. For instance, in the context of its anticancer properties, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Compared to other compounds with benzoxazole or pyrazole cores, 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone stands out due to its dual functional moieties, offering a unique combination of reactivity and biological activity.
Similar Compounds::Benzoxazole Derivatives: 2-Aminobenzoxazole, Benzoxazole-2-thiol.
Pyrazole Derivatives: 3,5-Diphenylpyrazole, 4,5-Dihydro-1H-pyrazole-1-carboxamide.
These compounds share structural similarities but differ in their reactivity and application profiles, highlighting the unique properties and potential of this compound.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-17-7-9-19(10-8-17)23-15-22(18-11-13-20(31-2)14-12-18)28-29(23)25(30)16-33-26-27-21-5-3-4-6-24(21)32-26/h3-14,23H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBENNCAJWLYTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
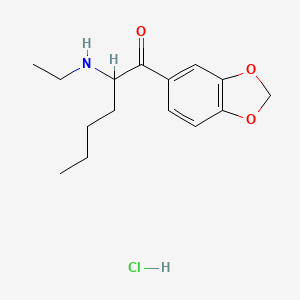
![2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2422577.png)
![6-(4-Chlorophenyl)-2-[1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2422578.png)
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2422582.png)
![(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2422583.png)
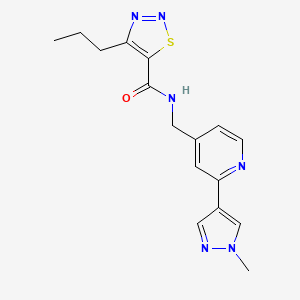
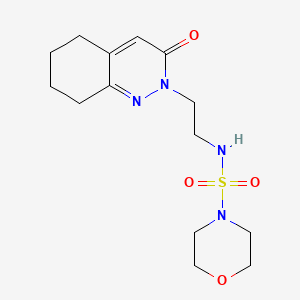
![N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]cyclopropanecarboxamide](/img/structure/B2422586.png)
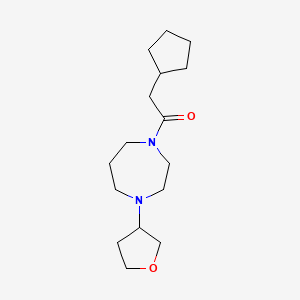
![5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide](/img/structure/B2422588.png)
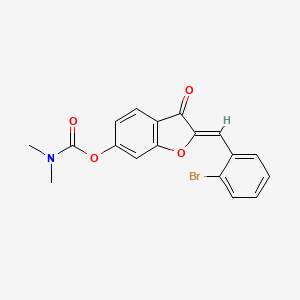
![13-chloro-5-(2-fluorophenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2422595.png)
![(E)-1-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]methanimine](/img/structure/B2422596.png)
![N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2422598.png)
